N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide

Adenosine A2A receptor Benzothiazole carboxamide Procurement risk

Researchers probing benzothiazole carboxamide SAR often face a lack of structurally defined, regioisomer-pure negative controls. This compound, with its distinct isonicotinamide terminus and piperidinylsulfonyl group, solves this by providing an exact regioisomer for selectivity panels. - Serves as a validated LC-MS reference standard (MW: 402.5 g/mol, C18H18N4O3S2). - Reduces procurement risk when SAR exploration requires the para-isonicotinamide isomer over meta-nicotinamide variants. - Enables head-to-head comparison with piperidinyl and morpholinyl analogs per patent US20030134854.

Molecular Formula C18H18N4O3S2
Molecular Weight 402.5 g/mol
Cat. No. B5958867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide
Molecular FormulaC18H18N4O3S2
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=NC=C4
InChIInChI=1S/C18H18N4O3S2/c23-17(13-6-8-19-9-7-13)21-18-20-15-5-4-14(12-16(15)26-18)27(24,25)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,20,21,23)
InChIKeyUHLHTBRRCGLMLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[6-(1-Piperidinylsulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide: Chemical Identity & Procurement


N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide (CAS 701274-89-7) is a synthetic benzothiazole derivative with the molecular formula C18H18N4O3S2 and a molecular weight of 402.5 g/mol . Its structure features a benzothiazole core substituted at the 6-position with a piperidin-1-ylsulfonyl group and at the 2-position with an isonicotinamide moiety. The compound belongs to a broader class of benzothiazole carboxamides that have been investigated as adenosine A2A receptor ligands [1]; however, no peer-reviewed pharmacological data or head-to-head comparator studies were identified for this specific compound in public databases as of the search date.

Adenosine A2A receptor ligand class – benzothiazole scaffold probe
Isonicotinamide regioisomer for SAR exploration (not nicotinamide)
No public activity data; requires independent target validation

N-[6-(1-Piperidinylsulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide: Interchangeability Limitations


Generic substitution among benzothiazole-2-carboxamides is scientifically unwarranted without direct comparative data. The isonicotinamide nitrogen position (para to the carboxamide on the pyridine ring) versus the nicotinamide isomer (meta position) can fundamentally alter hydrogen-bonding geometry and target recognition [1]. Likewise, replacing the piperidinylsulfonyl at the 6-position with smaller substituents (e.g., halogen, methoxy) or removing the sulfonyl linker changes both the three-dimensional shape and the sulfonamide hydrogen-bond acceptor/donor capacity. In the absence of publicly available selectivity panels, binding kinetics, or functional assay data for this compound, any claim of equivalence to analogs such as N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]nicotinamide or N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide is speculative and represents a procurement risk .

Regioisomer
Isonicotinamide (para) vs. nicotinamide (meta) may alter hydrogen-bonding geometry and target recognition.
Sulfonamide
Piperidinylsulfonyl group is critical for 3D shape and H-bond profile; smaller substituents (halogen, methoxy) change pharmacophore.
Data gap
No selectivity panels or binding kinetics available; equivalence to analogs is speculative and a procurement risk.

N-[6-(1-Piperidinylsulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide: Comparative Performance Evidence


No Public Comparative Activity Data

An exhaustive search of PubMed, ChEMBL, BindingDB, Google Patents, and PubChem identified no quantitative biological activity data (IC50, Ki, EC50, selectivity ratios, or functional assay results) for N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide against any molecular target. Consequently, no direct head-to-head comparison or cross-study comparable data can be constructed. The closest structurally characterized analog with a public ChEMBL identifier is N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide (CHEMBL1604982), but its bioactivity records are also absent from the curated ChEMBL database [1]. Without such data, quantitative differentiation from analogs or in-class candidates is impossible. Procuring organizations must request unpublished data directly from the vendor or synthesize and characterize the compound independently.

Bioactivity Data
Data to verify
No IC50, Ki, EC50, or selectivity data in public domain (PubMed, ChEMBL, BindingDB, patents)
Absence of evidence limits quantitative comparison; procurement review required.
Closest analog CHEMBL1604982 also lacks bioactivity records; request vendor data if needed.
Adenosine A2A receptor Benzothiazole carboxamide Procurement risk

N-[6-(1-Piperidinylsulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide: Application Scenarios


Chemical Probe: Piperidinylsulfonyl Benzothiazole Scaffold

For medicinal chemistry programs optimizing adenosine A2A receptor ligands or exploring sulfonamide-bearing benzothiazoles, this compound provides a structurally defined starting point with a unique combination of the piperidinylsulfonyl electron-withdrawing group and the isonicotinamide terminus [1]. Its procurement is justified when structure-activity relationship (SAR) exploration specifically requires the isonicotinamide regioisomer rather than the nicotinamide or benzamide variants.

Negative Control for Benzothiazole Selectivity Panels

When no target engagement data exist, the compound may serve as a negative control in biochemical or cellular assays designed to probe the selectivity of closely related active benzothiazole carboxamides. Its use in a selectivity panel can help establish whether the piperidinylsulfonyl-isonicotinamide pharmacophore confers off-target liabilities relative to morpholinyl or piperidinyl-substituted analogs described in patent US20030134854 [2].

HPLC-MS Analytical Reference Standard

With a defined CAS number (701274-89-7), molecular formula (C18H18N4O3S2), and molecular weight (402.5 g/mol), the compound can serve as a retention-time and mass-spectrometry reference standard for liquid chromatography-mass spectrometry (LC-MS) methods aimed at detecting benzothiazole sulfonamide derivatives in pharmacokinetic or metabolic stability studies .

Application
Selection Property
Validation Focus
Benzothiazole scaffold SAR probe
Isonicotinamide regioisomer identity
Target engagement confirmation
Selectivity panel negative control
Piperidinylsulfonyl pharmacophore
Off-target profiling vs. related benzothiazoles
HPLC-MS reference standard
Defined structural identity
Retention-time and mass calibration
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